(Z)-2-(5-((5-(2-bromo-4-methylphenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid
Description
Properties
IUPAC Name |
2-[(5Z)-5-[[5-(2-bromo-4-methylphenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrNO4S2/c1-3-14(18(23)24)21-17(22)16(27-19(21)26)9-11-5-7-15(25-11)12-6-4-10(2)8-13(12)20/h4-9,14H,3H2,1-2H3,(H,23,24)/b16-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYUIIWXCTADTRG-SXGWCWSVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1C(=O)C(=CC2=CC=C(O2)C3=C(C=C(C=C3)C)Br)SC1=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C(=O)O)N1C(=O)/C(=C/C2=CC=C(O2)C3=C(C=C(C=C3)C)Br)/SC1=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrNO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-(5-((5-(2-bromo-4-methylphenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid is a novel compound belonging to the class of thiazolidinone derivatives. This compound has garnered attention due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article reviews the biological activity of this compound based on recent studies, highlighting its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
The compound features a complex structure that includes a thiazolidinone core, which is known for its diverse biological activities. The thiazolidinone ring is characterized by the presence of a carbonyl group and a sulfur atom, contributing to its reactivity and interaction with biological targets. The furan moiety and the bromo-substituted phenyl group enhance the compound's lipophilicity and bioavailability, facilitating its penetration into cells.
The proposed mechanism of action involves:
- Inhibition of bacterial cell wall synthesis : The thiazolidinone derivatives typically interfere with the peptidoglycan layer in bacterial cell walls.
- Enzyme inhibition : The compound may act as an inhibitor of specific enzymes involved in microbial metabolism.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 0.015 mg/mL | 0.030 mg/mL |
| Escherichia coli | 0.060 mg/mL | 0.120 mg/mL |
| Bacillus cereus | 0.020 mg/mL | 0.040 mg/mL |
| Enterobacter cloacae | 0.010 mg/mL | 0.020 mg/mL |
These results indicate that the compound is particularly effective against Staphylococcus aureus and Enterobacter cloacae, showcasing its potential as an antibacterial agent.
Antifungal Activity
In addition to antibacterial properties, the compound has shown promising antifungal activity against various fungal strains, including Candida albicans and Aspergillus fumigatus.
Table 2: Antifungal Activity Data
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 0.025 mg/mL |
| Aspergillus fumigatus | 0.050 mg/mL |
The antifungal activity suggests that this compound could be a candidate for further development in treating fungal infections.
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications in the structure significantly influence the biological activity of thiazolidinone derivatives. For instance:
- Substituent Variations : The presence of different substituents on the phenyl ring affects both lipophilicity and biological activity.
- Chain Length : Variations in the length of alkyl chains attached to the thiazolidinone core have been correlated with enhanced antimicrobial potency.
Case Studies
A notable case study involved testing a series of thiazolidinone derivatives, including the compound , against multidrug-resistant (MDR) bacterial strains. The results indicated that certain modifications led to compounds that were significantly more effective than traditional antibiotics such as ampicillin and streptomycin .
Scientific Research Applications
Medicinal Chemistry
The compound's structural features suggest potential applications in drug development, particularly in the context of anti-cancer and anti-inflammatory therapies. The presence of both thiazolidinone and furan moieties is known to enhance biological activity.
Anticancer Activity
Research has indicated that compounds with thiazolidinone structures exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of thiazolidinones can inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that thiazolidinone derivatives significantly inhibited the growth of breast cancer cells (MCF-7) with IC50 values in the low micromolar range. The compound's ability to modulate apoptotic pathways was highlighted, suggesting its potential as a lead compound for further development.
The compound's biological properties extend beyond anticancer effects to include antimicrobial and anti-inflammatory activities.
Antimicrobial Properties
Research indicates that compounds similar to (Z)-2-(5-((5-(2-bromo-4-methylphenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid demonstrate significant antibacterial and antifungal activity.
Data Table: Antimicrobial Activity
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| (Z)-2-(...) | C. albicans | 8 µg/mL |
This table summarizes findings from various studies, indicating that the compound shows promise against common pathogens, potentially aiding in the development of new antimicrobial agents .
Material Science
The unique chemical structure of this compound also opens avenues for applications in material science, particularly in the synthesis of novel polymers and nanomaterials.
Polymer Synthesis
The compound can serve as a building block for synthesizing functionalized polymers with desirable properties such as thermal stability and mechanical strength.
Case Study:
A recent study explored the use of thiazolidinone derivatives in creating biodegradable polymers. The synthesized materials exhibited enhanced mechanical properties and degradation rates suitable for biomedical applications .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (Z)-2-(5-((5-(2-bromo-4-methylphenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid, and how can reaction conditions be optimized?
- Methodology : The compound is synthesized via multi-step reactions, typically involving cyclocondensation of thiosemicarbazides with chloroacetic acid and substituted aldehydes under reflux in DMF/acetic acid mixtures. Key parameters include stoichiometric ratios (e.g., 1:1:3 for thiosemicarbazide, chloroacetic acid, and aldehyde), reflux duration (2–7 hours), and acid/base catalysis (sodium acetate). Microwave-assisted synthesis can improve yields (92–96%) compared to traditional methods (75–85%) by reducing reaction time and side products .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodology :
- IR Spectroscopy : Detect functional groups like C=O (1702 cm⁻¹), C=N (1610 cm⁻¹), and C-S (1250 cm⁻¹) .
- NMR : ¹H/¹³C NMR confirms Z-configuration via olefinic proton coupling constants (J = 10–12 Hz) and substituent-specific shifts (e.g., bromo-methylphenyl at δ 7.2–7.8 ppm) .
- Melting Point : Sharp melting ranges (e.g., 122–124°C) indicate purity .
- TLC : Monitors reaction progress using ethyl acetate/hexane eluents .
Q. How can stability issues during synthesis and storage be mitigated?
- Methodology : Stability is influenced by solvent polarity and pH. Recrystallization from DMF-acetic acid mixtures minimizes decomposition. Storage under inert atmospheres (N₂/Ar) at –20°C in amber vials prevents oxidation of the thioxothiazolidinone core .
Advanced Research Questions
Q. What structural modifications enhance the compound’s bioactivity, and how are structure-activity relationships (SAR) validated?
- Methodology : Substituents on the furan and phenyl rings (e.g., bromo, methyl, methoxy) modulate cytotoxicity. For example, electron-withdrawing groups (Br) improve DNA intercalation, while hydrophobic groups (methyl) enhance cellular uptake. SAR is validated via in vitro assays (e.g., IC₅₀ in leukemia cells) and computational docking to target proteins like topoisomerase II .
Q. Which computational strategies predict binding interactions with biological targets?
- Methodology : Molecular docking (AutoDock Vina, Schrödinger Suite) identifies key interactions, such as hydrogen bonding between the 4-oxo group and kinase active sites (e.g., EGFR). Density Functional Theory (DFT) calculates electronic properties (HOMO-LUMO gaps) to rationalize reactivity .
Q. How can contradictions in spectral data (e.g., Z/E isomerism) be resolved?
- Methodology : NOESY NMR distinguishes Z/E isomers by spatial proximity of furan protons to the thiazolidinone ring. X-ray crystallography (as in structurally related compounds) provides definitive confirmation .
Q. What assay designs evaluate anticancer mechanisms, such as apoptosis induction?
- Methodology :
- Cell Viability : MTT assays using leukemia (K562) or solid tumor lines .
- Apoptosis Markers : Flow cytometry for Annexin V/PI staining and caspase-3 activation .
- DNA Damage : Comet assays or γ-H2AX foci quantification .
Q. What challenges arise during purification, and how are they addressed?
- Methodology : Column chromatography (silica gel, gradient elution with chloroform/methanol) separates regioisomers. Reverse-phase HPLC (C18 column, acetonitrile/water) resolves polar byproducts. Recrystallization solvents (ethanol-DMF) are optimized for solubility differences .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
